molecular formula C14H17N3OS B5732015 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide

Cat. No. B5732015
M. Wt: 275.37 g/mol
InChI Key: AJNLBLQKUJUXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as IMMA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and weeds. In cancer cells, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In weeds, this compound has been shown to inhibit the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. In weeds, this compound has been shown to inhibit the biosynthesis of branched-chain amino acids, which are essential for plant growth and development.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide in lab experiments include its high purity and specificity for certain enzymes. However, the limitations of using this compound include its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide. In medicine, further studies are needed to determine the optimal dosage and treatment regimen for this compound as a potential cancer treatment. In agriculture, further studies are needed to determine the efficacy of this compound as a herbicide and its potential impact on non-target organisms. In environmental science, further studies are needed to determine the optimal conditions for the use of this compound as a water treatment agent.

Synthesis Methods

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide involves the reaction of 2-(4-methylphenyl)acetic acid with thionyl chloride to yield 2-(4-methylphenyl)acetyl chloride, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to yield this compound. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anticancer properties and has been studied as a potential treatment for breast cancer, lung cancer, and prostate cancer. In agriculture, this compound has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In environmental science, this compound has been studied for its potential use as a water treatment agent, as it has been shown to remove heavy metals from water.

properties

IUPAC Name

2-(4-methylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9(2)13-16-17-14(19-13)15-12(18)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNLBLQKUJUXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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